Ethyl 6-(3-chlorophenyl)-6-oxohexanoate
Overview
Description
Ethyl 6-(3-chlorophenyl)-6-oxohexanoate, also known as ethyl 3-chloro-6-oxohexanoate, is a chemical compound that has gained significant attention in the field of scientific research. This compound is used in various applications, including the synthesis of pharmaceuticals and agrochemicals. The purpose of
Scientific Research Applications
Synthesis of Biologically Active Molecules
Enantioselective Synthesis : A study on the bakers' yeast reduction of alkyl 6-chloro-3-oxohexanoates revealed the influence of ester alkoxy substituents on enantioselectivity. This process was applied to synthesize (R)-(+)-α-lipoic acid, an important cofactor in biochemical reactions (Gopalan & Jacobs, 1990).
Anticancer and Antimicrobial Activity : Compounds structurally related to ethyl 6-(3-chlorophenyl)-6-oxohexanoate, such as 6-carbethoxy-5-(3'-chlorophenyl)-3-aryl-2-cyclohexenones, have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities, showcasing the compound's potential in medicinal chemistry (Popat et al., 2003).
Material Science Applications
- Dye Synthesis and Applications : The synthesis of disperse dyes derived from thiophene, including structures related to ethyl 6-(3-chlorophenyl)-6-oxohexanoate, has been studied. These dyes exhibit excellent fastness properties on polyester and nylon fabrics, highlighting their utility in textile applications (Abolude et al., 2021).
Advanced Synthesis Techniques
Manganese(II and III)-Mediated Synthesis : Research into cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, involving manganese-mediated synthesis, demonstrates the compound's relevance in organic synthesis and potential applications in creating novel organic peroxides (Qian et al., 1992).
Crystal Structure Analysis : The molecular structure, vibrational frequencies, and electronic properties of compounds structurally related to ethyl 6-(3-chlorophenyl)-6-oxohexanoate have been investigated, providing insights into their potential applications in non-linear optics and drug design (Mary et al., 2015).
properties
IUPAC Name |
ethyl 6-(3-chlorophenyl)-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIASWVNXAXCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457702 | |
Record name | ETHYL 6-(3-CHLOROPHENYL)-6-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3-chlorophenyl)-6-oxohexanoate | |
CAS RN |
333355-35-4 | |
Record name | ETHYL 6-(3-CHLOROPHENYL)-6-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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